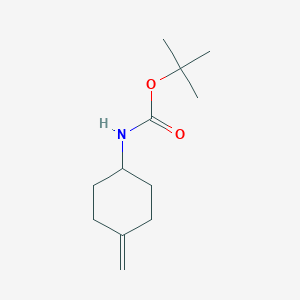

![molecular formula C31H44N2O3 B1521945 11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate CAS No. 428515-74-6](/img/structure/B1521945.png)

11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate

Descripción general

Descripción

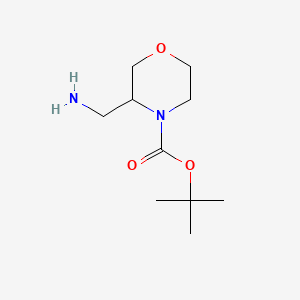

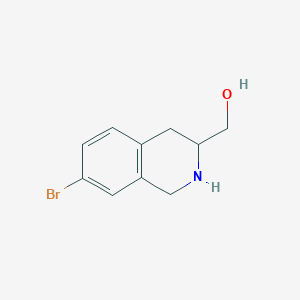

“11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate” is a complex compound with a molecular formula of C31H44N2O3 and a molecular weight of 492.70 . It is also known as Methacrylic Acid 11-[4-(4-Butylphenylazo)phenoxy]undecyl Ester . This compound plays a significant role in the sophistication of polymeric systems, where it orchestrates the delivery of drugs with premeditated precision, augmenting drug potency while simultaneously mitigating undesired reactions .

Physical And Chemical Properties Analysis

This compound appears as a light yellow to brown powder or crystal . The melting point ranges from 73.0 to 78.0 °C , and it is almost transparent in toluene .

Aplicaciones Científicas De Investigación

Polymer Synthesis and Modification

11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate: is primarily used in the synthesis of polymers. Due to its methacrylate group, it can be polymerized using free radical initiators to form polymeric chains. This compound is particularly useful in creating polymers with specific properties, such as increased flexibility, durability, and chemical resistance. Researchers can modify existing polymers by incorporating this monomer, thereby altering the physical and chemical properties of the material .

Drug Delivery Systems

In the pharmaceutical field, 11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate can be utilized to develop drug delivery systems. Its polymeric forms can encapsulate drugs, allowing for controlled release over time. This is particularly beneficial for medications that require sustained release or targeted delivery to specific areas within the body .

Optoelectronic Devices

The azo group present in this compound can undergo photoisomerization, which is a change in configuration upon exposure to light. This property is exploited in the development of optoelectronic devices, such as light-driven switches and molecular sensors. The compound’s ability to change configuration in response to light makes it a candidate for creating responsive materials in optoelectronics .

Liquid Crystal Displays (LCDs)

11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate: can be used in the production of liquid crystal displays. The azo group’s light sensitivity and the compound’s ability to align in certain directions under an electric field make it suitable for use in LCDs. It can help in controlling the light modulation and enhancing the display’s performance .

Adhesives and Sealants

Due to its strong adhesive properties once polymerized, this compound finds applications in creating adhesives and sealants. It can be used to bond various materials, including metals, plastics, and ceramics. The resulting adhesives are durable and can withstand significant stress and environmental factors .

Sensing and Molecular Recognition

The compound’s structure allows it to interact with specific molecules, making it useful in sensing applications. It can be incorporated into sensors that detect the presence of gases, ions, or organic molecules. This application is significant in environmental monitoring, medical diagnostics, and chemical processing industries .

Photodynamic Therapy

In medical research, 11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate is explored for its potential in photodynamic therapy. This treatment involves the use of light-sensitive compounds to generate reactive oxygen species that can kill cancer cells. The compound’s ability to produce singlet oxygen upon light irradiation is being studied for its effectiveness in treating certain types of cancer .

Direcciones Futuras

Propiedades

IUPAC Name |

11-[4-[(4-butylphenyl)diazenyl]phenoxy]undecyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44N2O3/c1-4-5-15-27-16-18-28(19-17-27)32-33-29-20-22-30(23-21-29)35-24-13-11-9-7-6-8-10-12-14-25-36-31(34)26(2)3/h16-23H,2,4-15,24-25H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWVMKBZDQOJNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659933 | |

| Record name | 11-{4-[(E)-(4-Butylphenyl)diazenyl]phenoxy}undecyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate | |

CAS RN |

428515-74-6 | |

| Record name | 11-{4-[(E)-(4-Butylphenyl)diazenyl]phenoxy}undecyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate](/img/structure/B1521866.png)